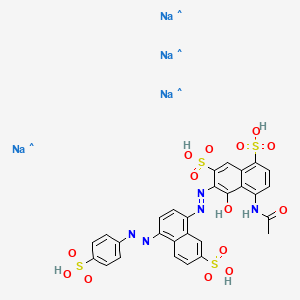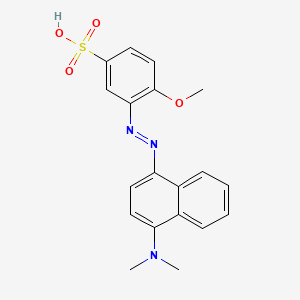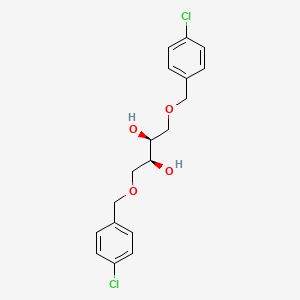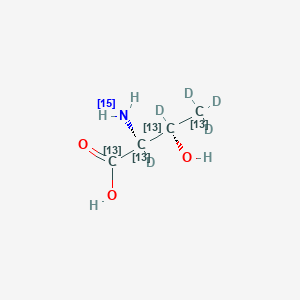
Brilliant Black BN, analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant Black BN is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods: In industrial settings, the production of Brilliant Black BN involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization and filtration to obtain the analytical standard grade .
Chemical Reactions Analysis
Types of Reactions: Brilliant Black BN undergoes various chemical reactions, including:
Oxidation: The azo groups in Brilliant Black BN can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo groups can also be reduced to form amines, which can further react to form other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic or basic conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents under controlled temperatures.
Major Products Formed:
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Reduced products primarily include aromatic amines.
Substitution: Substituted derivatives vary based on the electrophile used, leading to halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Brilliant Black BN has a wide range of applications in scientific research, including:
Biology: Employed in staining techniques to visualize biological samples, particularly in histology and cytology.
Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic assays.
Mechanism of Action
The mechanism of action of Brilliant Black BN involves its interaction with various molecular targets and pathways. As an azo dye, it primarily exerts its effects through the formation of colored complexes with different substrates. The azo groups in the compound can undergo reversible redox reactions, allowing it to act as a redox indicator in various analytical applications .
Comparison with Similar Compounds
Brilliant Blue FCF: Another synthetic dye used in food and beverages, with a different color profile and chemical structure.
Carmoisine: A synthetic azo dye used in food products, similar in application but with a different molecular structure.
Ponceau 4R: A red azo dye used in food and cosmetics, with similar properties but different color and stability characteristics.
Uniqueness of Brilliant Black BN: Brilliant Black BN stands out due to its specific color properties, stability under various conditions, and its suitability for use in a wide range of applications, from food additives to analytical standards. Its unique molecular structure allows it to form stable complexes with various substrates, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C28H21N5Na4O14S4 |
|---|---|
Molecular Weight |
871.7 g/mol |
InChI |
InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;; |
InChI Key |
HYFRXHKGULCPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)



![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)

![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)

![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)



